Spermidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

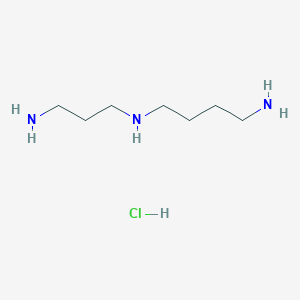

N'-(3-aminopropyl)butane-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3.ClH/c8-4-1-2-6-10-7-3-5-9;/h10H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRROLJSGZKCWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585271 | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732593 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334-50-9, 133448-26-7 | |

| Record name | Spermidine trihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spermidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~-(3-Aminopropyl)butane-1,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Spermidine hydrochloride?

An In-depth Technical Guide on the Core Mechanism of Action of Spermidine (B129725) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermidine, a naturally occurring polyamine, has garnered significant attention for its role in promoting cellular health and longevity. Its hydrochloride salt, spermidine hydrochloride, offers enhanced stability and solubility for research applications. The primary mechanism underlying its beneficial effects is the induction of autophagy, a fundamental cellular recycling process crucial for maintaining homeostasis. This guide provides a detailed examination of the molecular pathways through which this compound exerts its effects, focusing on its role as an inhibitor of the acetyltransferase EP300 and its influence on key signaling pathways such as AMPK and mTOR. This document synthesizes current research to serve as a technical resource, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms.

Core Mechanism of Action: Induction of Autophagy

The principal and most extensively documented mechanism of action for spermidine is the induction of macroautophagy (hereafter referred to as autophagy).[1][2][3] Autophagy is a catabolic process where cells degrade and recycle dysfunctional or unnecessary components within double-membraned vesicles called autophagosomes.[4] This process is vital for cellular quality control, and its decline is associated with aging and various diseases.[1] Spermidine supplementation has been shown to induce autophagy across numerous model organisms, including yeast, worms, flies, and mice, as well as in human cell cultures.[2][5] The pro-longevity and health-promoting effects of spermidine are largely dependent on its ability to stimulate this pathway.[3]

The primary molecular target for spermidine-induced autophagy is the E1A-binding protein p300 (EP300), a histone acetyltransferase (HAT).[6][7] Spermidine acts as a direct, competitive inhibitor of EP300's acetyltransferase activity.[6][8][9]

Key points of the core mechanism:

-

EP300 Inhibition: EP300 is a crucial negative regulator of autophagy. It acetylates various core autophagy-related proteins (Atgs), such as ATG5, ATG7, and LC3, as well as histones, thereby suppressing autophagic activity.[6][8]

-

Competitive Inhibition: Spermidine competes with the acetyl donor, acetyl-CoA, for binding to EP300. This inhibitory effect is observed at physiological concentrations of acetyl-CoA (~10 µM) and can be overcome by increasing the concentration of acetyl-CoA, confirming the competitive nature of the inhibition.[6][8]

-

Promotion of Deacetylation: By inhibiting EP300, spermidine leads to a state of global hypoacetylation.[6] This results in the deacetylation of cytoplasmic Atg proteins and hypoacetylation of histones at the promoter regions of autophagy-related genes, which collectively triggers the initiation and progression of the autophagic flux.[8][9]

-

SIRT1-Independence: Notably, spermidine induces autophagy through a pathway distinct from that of other well-known autophagy inducers like resveratrol (B1683913). While resveratrol requires the deacetylase SIRT1, spermidine's mechanism is independent of SIRT1 activity.[10][11]

Key Signaling Pathways Modulated by Spermidine

Beyond direct EP300 inhibition, spermidine modulates several critical signaling pathways that regulate cellular metabolism and autophagy.

Inhibition of EP300 and Induction of Autophagy

The inhibition of EP300 is the most direct pathway for spermidine-induced autophagy. By reducing the acetylation of core autophagy machinery components, spermidine relieves a key brake on the process, leading to the formation of autophagosomes and enhanced autophagic flux.[1][6] This cytoplasmic effect is sufficient to induce autophagy even in the absence of a nucleus, underscoring its fundamental role.[6][7]

Activation of AMPK and Inhibition of mTOR

Spermidine also influences the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways, which are central regulators of cellular energy status and growth.

-

AMPK Activation: Spermidine treatment has been shown to activate AMPK, a cellular energy sensor, indicated by its increased phosphorylation.[12][13][14] In some contexts, this activation is mediated by mitochondrial reactive oxygen species (mtROS).[12][15] Activated AMPK shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes, including autophagy.[14][16]

-

mTORC1 Inhibition: The mTOR complex 1 (mTORC1) is a major negative regulator of autophagy.[17] AMPK can directly inhibit mTORC1 through phosphorylation of TSC2 and Raptor.[18] By activating AMPK, spermidine leads to the downstream inhibition of mTORC1 signaling, which further promotes autophagy.[16][18][19] This positions spermidine as a caloric restriction mimetic, as it triggers similar metabolic reprogramming.[3]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of spermidine and related compounds on the molecular components of autophagy and related pathways.

Table 1: In Vitro Inhibition of EP300 Acetyltransferase Activity

| Compound | Substrate | Acetyl-CoA Conc. | Result | Reference |

| Spermidine | Histone H3 | 10 µM | Significant inhibition of EP300 activity | [6][8] |

| Spermidine | Histone H3 | 100 µM | Attenuated inhibition (demonstrates competitive nature) | [6][8] |

| Anacardic Acid | Histone H3 | 10 µM | Significant inhibition of EP300 activity (positive control) | [8] |

Table 2: Cellular Markers of Autophagy Induction by Spermidine

| Cell Type | Marker | Treatment | Result | Reference |

| U2OS | GFP-LC3 Puncta | Spermidine | Increased formation of GFP-LC3 puncta | [6] |

| U2OS | LC3-II Lipidation | Spermidine | Increased LC3-II levels (in presence and absence of Bafilomycin A1) | [6] |

| Macrophages | p-AMPK/AMPK | Spermidine | Increased phosphorylation of AMPK | [13][15] |

| Cardiomyocytes | p-mTOR/mTOR | Spermidine | Decreased phosphorylation of mTOR | [16] |

Detailed Experimental Protocols

Protocol: Autophagic Flux Measurement by LC3-II Western Blot

Autophagic flux is the dynamic process of autophagosome synthesis, delivery to the lysosome, and degradation. A common method to measure this is to quantify the autophagosome-associated protein LC3-II in the presence and absence of a lysosomal inhibitor.[20] An accumulation of LC3-II when lysosomal degradation is blocked indicates an increase in flux.[21]

Workflow:

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U2OS, HeLa) and grow to 70-80% confluency. Treat cells with this compound or a vehicle control for the desired duration (e.g., 4-24 hours). For the final 2-4 hours of incubation, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to a subset of wells for each condition.[5][22]

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein concentrations and boil samples in Laemmli buffer for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto a 15% or 4-20% gradient polyacrylamide gel. LC3-I typically runs at 16-18 kDa, while the lipidated, faster-migrating LC3-II runs at 14-16 kDa.[5]

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]

-

Incubate the membrane overnight at 4°C with a primary antibody against LC3 (e.g., 1:1000 dilution). Also, probe a separate blot or strip the same blot for a loading control like GAPDH or β-actin.[22]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[22]

-

-

Detection and Analysis: Apply an ECL detection reagent and capture the chemiluminescent signal. Quantify the band intensities for LC3-II and the loading control using densitometry software. Increased autophagic flux is determined by a significantly higher accumulation of LC3-II in spermidine-treated cells in the presence of the lysosomal inhibitor compared to inhibitor-only treated cells.

Protocol: In Vitro Histone Acetyltransferase (HAT) Activity Assay

This protocol describes a cell-free assay to directly measure the inhibitory effect of spermidine on EP300 activity. The assay can be performed using colorimetric or fluorometric methods that detect the co-product of the reaction, Coenzyme A (CoA-SH).[23][24]

Methodology:

-

Reagent Preparation:

-

Reaction Setup (in a 96-well plate):

-

Test Reaction: Combine HAT assay buffer, EP300, Histone H3, and this compound at the desired concentration.

-

Control Reaction: Same as the test reaction but without spermidine.

-

Background Control: Same as the control reaction but without EP300 or Histone H3 to measure background signal.

-

-

Initiation and Incubation: Start the reaction by adding Acetyl-CoA to all wells. Incubate the plate at 30-37°C for 1 hour.[6]

-

Detection (Colorimetric/Fluorometric):

-

Stop the reaction (if necessary, depending on the kit).

-

Add the developer mix provided in a commercial kit (e.g., Abcam ab65352, Sigma-Aldrich EPI002). This mix contains components that react with the free CoA-SH produced to generate a colored or fluorescent product.[23][24]

-

Incubate for an additional 15-30 minutes to allow for color/fluorescence development.

-

-

Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Subtract the background reading from all measurements. Calculate the percent inhibition of EP300 activity by spermidine compared to the control reaction.

Protocol: qPCR for Autophagy-Related Gene Expression

This protocol is used to determine if spermidine treatment alters the transcription of key autophagy-related genes (Atgs).

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described in the Western blot protocol. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.[25]

-

Quantitative Real-Time PCR (qPCR):

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[25] The results will show the fold change in the expression of autophagy-related genes in spermidine-treated cells compared to untreated controls.

Conclusion

This compound is a potent inducer of autophagy, a key process in maintaining cellular health and promoting longevity. Its primary mechanism of action involves the direct, competitive inhibition of the acetyltransferase EP300, leading to the deacetylation of core autophagy proteins and subsequent activation of the autophagic flux. Additionally, spermidine modulates critical metabolic signaling pathways, including the activation of AMPK and inhibition of mTORC1, which further reinforces its pro-autophagic effects. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of spermidine in cellular physiology and its potential applications in drug development for age-related and metabolic diseases.

References

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.ver.so [go.ver.so]

- 4. anygenes.com [anygenes.com]

- 5. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 6. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. “Spermidine restores dysregulated autophagy and polyamine synthesis in aged and osteoarthritic chondrocytes via EP300” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Spermidine endows macrophages anti-inflammatory properties by inducing mitochondrial superoxide-dependent AMPK activation, Hif-1α upregulation and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spermidinelife.us [spermidinelife.us]

- 17. Effect of spermidine intake on overload‐induced skeletal muscle hypertrophy in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Spermidine‐enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]

- 21. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

- 23. Histone Acetyltransferase Activity Assay Kit (Colorimetric) (ab65352) is not available | Abcam [abcam.com]

- 24. sigmaaldrich.cn [sigmaaldrich.cn]

- 25. A gene toolbox for monitoring autophagy transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The Biological Functions of Spermidine Hydrochloride in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermidine (B129725), a naturally occurring polyamine, is a critical regulator of fundamental cellular processes in mammals. Its hydrochloride salt, a stable and soluble form, is widely utilized in research to investigate its multifaceted roles in maintaining cellular homeostasis. This technical guide provides a comprehensive overview of the core biological functions of spermidine in mammalian cells, with a focus on its mechanisms of action in autophagy, cell proliferation, apoptosis, and mitochondrial function. We present a synthesis of current knowledge, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Spermidine is a ubiquitous biogenic polyamine that plays an essential role in a vast array of cellular functions, including DNA and RNA stabilization, modulation of enzymatic activity, and regulation of gene expression.[1][2] Its intracellular concentrations are tightly regulated through a balance of biosynthesis from its precursor putrescine, degradation, and transport.[1] With advancing age, tissue spermidine levels decline, and this reduction has been linked to various age-associated pathologies.[1] Exogenous supplementation with spermidine has demonstrated a remarkable capacity to extend lifespan and healthspan in various model organisms, from yeast to mice, underscoring its potential as a geroprotective agent.[1][3] Spermidine hydrochloride is the preferred form for experimental studies due to its enhanced stability and solubility.[4] This guide will delve into the core molecular mechanisms through which spermidine exerts its profound effects on mammalian cellular physiology.

Core Biological Functions of Spermidine

Autophagy Induction

A primary and extensively studied function of spermidine is its potent ability to induce autophagy, a cellular self-cleaning process that removes damaged organelles and protein aggregates.[1][3] This cytoprotective mechanism is crucial for maintaining cellular health and is implicated in the anti-aging effects of spermidine.[1]

The principal mechanism by which spermidine induces autophagy is through the inhibition of the acetyltransferase EP300.[5] This inhibition leads to the deacetylation of several core autophagy proteins, including ATG5, ATG7, ATG12, and LC3, thereby promoting autophagic flux.[5] Furthermore, spermidine-mediated autophagy is intertwined with key cellular signaling pathways, notably the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway and the activation of AMP-activated protein kinase (AMPK).[6][7]

Cell Proliferation and Differentiation

Spermidine's influence on cell proliferation is complex and dose-dependent. At lower, physiological concentrations (nmol/L to μmol/L), spermidine can stimulate cell growth and proliferation.[2][8] Conversely, at higher concentrations (mmol/L), it can be inhibitory.[2] This biphasic effect highlights the importance of tightly regulated intracellular polyamine levels for normal cell cycle progression.[3] The absence of spermidine can lead to cell cycle arrest in the G1 phase.[3] Spermidine is also implicated in promoting cell differentiation in various cell types, including chondrocytes and adult stem cells.[3]

Apoptosis and Cell Survival

The role of spermidine in programmed cell death, or apoptosis, is context-dependent. In certain cancer cell lines, spermidine can induce apoptosis by promoting the generation of reactive oxygen species (ROS) and activating caspase-3.[9] However, in many other contexts, spermidine exhibits anti-apoptotic properties. For instance, it can protect against aging-related skeletal muscle atrophy by suppressing apoptosis.[10] This protective effect is often linked to its ability to induce autophagy, which can clear pro-apoptotic factors, and its modulation of apoptosis-related proteins like the Bcl-2 family.[10][11]

Mitochondrial Function and Biogenesis

Mitochondria are central to cellular metabolism and energy production, and their dysfunction is a hallmark of aging. Spermidine has been shown to significantly enhance mitochondrial function.[12] Treatment with spermidine increases the production of adenosine (B11128) triphosphate (ATP), maintains the mitochondrial membrane potential, and reduces the levels of damaging mitochondrial ROS.[12]

Furthermore, spermidine promotes mitochondrial biogenesis, the process of generating new mitochondria.[13][14] This is achieved through the activation of the SIRT1/PGC-1α signaling pathway.[13][14] Spermidine upregulates the expression of Sirtuin-1 (SIRT1), which in turn deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Activated PGC-1α then stimulates the expression of downstream transcription factors, such as nuclear respiratory factors 1 and 2 (NRF1, NRF2) and mitochondrial transcription factor A (TFAM), which are essential for the replication and transcription of mitochondrial DNA and the synthesis of new mitochondrial components.[13][14]

Regulation of eIF5A Hypusination

Spermidine is the essential precursor for the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) to its active, hypusinated form. This unique modification is critical for the function of eIF5A in facilitating the translation of a specific subset of mRNAs, many of which are involved in cell proliferation and survival. The polyamine-hypusination axis is emerging as a key conserved metabolic control hub.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of spermidine on various cellular processes as reported in the literature. These values can serve as a starting point for experimental design.

| Cellular Process | Cell Type | Spermidine Concentration | Effect | Reference |

| Cell Proliferation | Human Skin Fibroblasts | 10 - 100 nmol/L | ~30% stimulation | [2] |

| Porcine Enterocytes (IPEC-J2) | 8 - 16 µmol/L | Significant increase in cell number at 48h | [8] | |

| Autophagy (LC3-II Levels) | Human GT1-7 Cells | 10 µM | Significant increase in LC3-II turnover | [16] |

| Mitochondrial Respiration | Human iPSC-derived Neurons | 2 µM | 19% enhancement in young neurons, 16% in aged neurons | [12] |

| Apoptosis | Mouse P19 Embryonal Carcinoma | ~20 µM | IC50 value after 24h incubation | [9] |

| Histone H3 Acetylation | in vitro HAT assay (P/CAF) | 0.5 - 3 µM | Hyperacetylation | [17] |

| in vitro HAT assay (P/CAF) | ≥ 5 µM | Hypoacetylation | [17] |

Key Signaling Pathways

Spermidine exerts its biological effects by modulating several key signaling pathways that are central to cellular metabolism, growth, and longevity.

Spermidine-Mediated Autophagy Induction

Spermidine induces autophagy through multiple interconnected pathways. A primary mechanism is the inhibition of the acetyltransferase EP300, leading to the deacetylation and activation of autophagy-related proteins. Additionally, spermidine can activate AMPK, which in turn inhibits the mTORC1 complex, a major negative regulator of autophagy.

Caption: Spermidine-mediated induction of autophagy.

Spermidine's Role in Mitochondrial Biogenesis

Spermidine enhances mitochondrial biogenesis primarily through the activation of the SIRT1/PGC-1α signaling cascade. This leads to the increased expression of key transcription factors required for the synthesis of new mitochondria.

Caption: Spermidine and mitochondrial biogenesis via SIRT1/PGC-1α.

Experimental Protocols

Assessment of Autophagic Flux by Western Blotting for LC3

This protocol allows for the quantification of autophagosome formation by measuring the conversion of LC3-I to LC3-II.

Materials:

-

Mammalian cells of interest

-

This compound solution

-

Bafilomycin A1 (autophagy inhibitor)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed cells to achieve 70-80% confluency at the time of treatment.

-

Treat cells with desired concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control.

-

For a subset of wells, co-treat with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the spermidine treatment. This will block the degradation of LC3-II in autolysosomes, allowing for a more accurate measurement of autophagic flux.

-

Lyse cells in RIPA buffer, and determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for LC3-II and β-actin. The LC3-II/β-actin ratio is calculated to determine the level of autophagy. Autophagic flux is determined by the difference in the LC3-II/β-actin ratio between samples with and without Bafilomycin A1.

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol assesses the effect of spermidine on mitochondrial oxygen consumption.

Materials:

-

Mammalian cells

-

This compound

-

High-resolution respirometer (e.g., Oroboros O2k)

-

Substrates and inhibitors for complex I, II, and IV (e.g., pyruvate, malate, glutamate (B1630785), succinate (B1194679), ADP, oligomycin (B223565), FCCP, rotenone (B1679576), antimycin A)

-

Digitonin (B1670571) for cell permeabilization

Procedure:

-

Culture cells and treat with this compound for the desired duration.

-

Harvest and resuspend cells in a respiration medium (e.g., MiR05).

-

Permeabilize the cell membrane with digitonin to allow for the entry of substrates and inhibitors.

-

Add the permeabilized cells to the chambers of the high-resolution respirometer.

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol:

-

Measure routine respiration (intact cells).

-

Add pyruvate, malate, and glutamate to assess complex I-linked leak respiration.

-

Add ADP to measure complex I-linked oxidative phosphorylation (OXPHOS) capacity.

-

Add succinate to measure complex I & II-linked OXPHOS capacity.

-

Add oligomycin to inhibit ATP synthase and measure leak respiration.

-

Titrate FCCP to uncouple respiration and determine the electron transport system (ETS) capacity.

-

Add rotenone to inhibit complex I and assess complex II-linked ETS capacity.

-

Add antimycin A to inhibit complex III and measure residual oxygen consumption.

-

-

Analyze the data to determine the effect of spermidine on different respiratory states.

Conclusion and Future Perspectives

This compound is a powerful tool for investigating a multitude of cellular processes that are fundamental to health and disease. Its ability to induce autophagy, modulate cell proliferation and apoptosis, and enhance mitochondrial function places it at the nexus of several key signaling pathways. The continued elucidation of its mechanisms of action holds significant promise for the development of novel therapeutic strategies for age-related diseases, including cardiovascular disorders, neurodegeneration, and cancer. Future research should focus on further defining the context-dependent effects of spermidine in different cell types and tissues, as well as its potential for clinical translation. The detailed understanding of its biological functions, as outlined in this guide, will be instrumental in advancing these efforts.

References

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent trophic activity of spermidine supramolecular complexes in in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermidine Trihydrochloride: A Key Compound in Life Science, Health, and Innovation - Amerigo Scientific [amerigoscientific.com]

- 5. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Spermidine alleviating oxidative stress and apoptosis by inducing autophagy of granulosa cells in Sichuan white geese - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 14. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Spermidine Hydrochloride vs. Spermidine Base: An In-depth Technical Guide for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of spermidine (B129725) hydrochloride and spermidine base for use in in vitro research. The choice between these two forms is critical for ensuring the reproducibility, accuracy, and validity of experimental results. This document outlines the key chemical and physical differences, provides detailed protocols for their preparation and use in cell culture, and explores the molecular pathways influenced by spermidine.

Core Chemical and Physical Properties: A Comparative Analysis

The fundamental differences between spermidine hydrochloride and spermidine base lie in their physical state, solubility, and stability. This compound is the salt form of spermidine, created by reacting the basic spermidine molecule with hydrochloric acid. This conversion has significant implications for its handling and application in a laboratory setting.

Table 1: Comparison of Physicochemical Properties

| Property | This compound | Spermidine Base |

| Molecular Formula | C₇H₁₉N₃·3HCl | C₇H₁₉N₃ |

| Molecular Weight | 254.63 g/mol | 145.25 g/mol |

| Physical Form | White crystalline powder | Liquid or solid with a low melting point (23-25 °C) |

| Solubility in Water | Highly soluble (e.g., 100 mg/mL) | Soluble (e.g., 50 mg/mL), but less so than the hydrochloride salt |

| Stability | More stable, with a longer shelf life | Less stable, hygroscopic, and sensitive to air and oxidation |

| Handling | Easier to weigh and handle due to its crystalline nature | More challenging to handle due to its liquid/low melting point and hygroscopic nature |

The superior stability and solubility of this compound make it the preferred choice for most in vitro studies.[1] Its crystalline form allows for accurate weighing and preparation of stock solutions, which is crucial for dose-response experiments. In contrast, the base form's instability and sensitivity to air can lead to degradation and inconsistencies in experimental results.

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is paramount for reliable experimental outcomes. Due to their different properties, the protocols for this compound and spermidine base vary.

-

Weighing: Accurately weigh 25.46 mg of spermidine trihydrochloride powder.

-

Dissolving: Dissolve the powder in 1 mL of sterile, nuclease-free water.

-

Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Caution: Spermidine base is hygroscopic and air-sensitive. Handle it quickly in a low-humidity environment.

-

Preparation: As spermidine base is a liquid or low-melting solid, it is often supplied by density (approximately 0.925 g/mL). To prepare a 100 mM stock solution, add 15.7 µL of spermidine base to 1 mL of sterile, nuclease-free water.

-

Sterilization: Immediately sterile-filter the solution through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot into single-use, airtight vials and store at -20°C. It is recommended to prepare fresh solutions frequently as the base is prone to degradation.

Cell Culture Treatment Workflow

The following workflow outlines a general procedure for treating cultured cells with spermidine. Specific concentrations and incubation times will vary depending on the cell type and experimental goals.

In Vitro Cell Viability/Proliferation Assay

This protocol provides a general guideline for assessing the effect of spermidine on cell viability using a thiazolyl blue (MTT) assay.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of spermidine (e.g., 1 µM to 100 µM). Include a vehicle control (medium without spermidine).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Table 2: Exemplary Data on Spermidine's Effect on Cell Proliferation

| Cell Line | Spermidine Concentration | Incubation Time | Effect on Proliferation | Reference |

| Human Skin Fibroblasts | 10-100 nmol/L | 24-48 hours | ~30% increase | [2] |

| Human Fibroblasts | 4.4 µM (ID50) | 3 days | 50% inhibition | [3] |

| C2C12 Myoblasts | >10 µM | 24 hours | Dose-dependent toxicity | [4] |

Note: The form of spermidine was not always specified in the cited studies. It is generally assumed to be the hydrochloride salt due to its stability and ease of use.

Key Signaling Pathways Modulated by Spermidine

Spermidine exerts its cellular effects by modulating several key signaling pathways, most notably those involved in autophagy, cell growth, and inflammation.

Autophagy Induction via the AMPK/mTOR Pathway

A primary mechanism by which spermidine promotes cellular health and longevity is through the induction of autophagy. This is largely mediated by the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.

Spermidine activates AMPK, which in turn phosphorylates and inhibits the mTOR complex 1 (mTORC1).[1][5][6] mTORC1 is a central negative regulator of autophagy. Its inhibition by AMPK relieves the suppression of the ULK1 complex, a key initiator of autophagosome formation.[7] This leads to the upregulation of autophagy, allowing for the clearance of damaged organelles and proteins, thereby promoting cellular homeostasis.

Modulation of Inflammatory Pathways

Spermidine has also been shown to exert anti-inflammatory effects by modulating pathways such as NF-κB and STAT signaling.

In microglial cells, for example, spermidine has been demonstrated to reduce the pro-inflammatory M1 polarization by inhibiting the phosphorylation of NF-κB and STAT1.[5] Concurrently, it promotes the anti-inflammatory M2 phenotype through the activation of STAT6.[5]

Conclusion and Recommendations

For in vitro studies, This compound is the recommended form due to its superior stability, solubility, and ease of handling compared to spermidine base. The use of the hydrochloride salt ensures greater accuracy and reproducibility in experimental settings.

While both forms are expected to have similar biological activities once in solution, the practical advantages of the hydrochloride salt make it the more reliable choice for researchers. When designing experiments, it is crucial to consider the dose-dependent and sometimes cell-type-specific effects of spermidine. Pilot studies to determine the optimal concentration range for a particular cell line and endpoint are highly recommended.

Future research would benefit from direct comparative studies that quantify the effects of both this compound and spermidine base in various in vitro models to definitively confirm their bioequivalence in a research context.

References

- 1. benchchem.com [benchchem.com]

- 2. A spermidine-based nutritional supplement prolongs the anagen phase of hair follicles in humans: a randomized, placebo-controlled, double-blind study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "A comparison of structure-activity relationships between spermidine an" [stars.library.ucf.edu]

- 4. Spermidine promotes mating and fertilization efficiency in model organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comparison of structure-activity relationships between spermidine and spermine analogue antineoplastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spermine and spermidine are cytotoxic towards intestinal cell cultures, but are they a health hazard at concentrations found in foods? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Early History of Spermidine: A Technical Chronicle

An in-depth examination of the initial identification, structural elucidation, and early functional insights into the ubiquitous polyamine, spermidine (B129725).

Introduction

Spermidine, a polyamine crucial for cellular growth and proliferation, has a rich history of discovery and scientific investigation that laid the groundwork for our current understanding of its multifaceted roles in biology. This technical guide delves into the seminal discoveries, from the initial microscopic observations to the elucidation of its chemical structure and the first explorations of its biological significance. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed historical context to the ongoing research into this vital molecule.

The Dawn of Discovery: From Crystals to Chemical Identity

The story of spermidine begins not with its own discovery, but with that of a related polyamine, spermine (B22157). In 1678, the pioneering Dutch microscopist Antonie van Leeuwenhoek reported the observation of crystalline structures in human semen.[1][2] These crystals, later termed "Schreiner's crystals," remained a chemical curiosity for over two centuries.

It was not until the early 20th century that the chemical nature of these crystals was unraveled. In 1924, Otto Rosenheim successfully isolated spermine phosphate (B84403) from semen and testis, marking a significant step forward.[3][4][5][6][7] This breakthrough paved the way for the subsequent discovery of spermidine.

In 1927, the collaborative work of Harold Dudley, Otto Rosenheim, and Walter Starling led to the isolation and characterization of a new, related base from animal tissues, which they named "spermidine".[8][9] Their meticulous work established spermidine as a triamine, structurally distinct from the tetraamine (B13775644) spermine.

Early Isolation and Purification Protocols

The initial methods for isolating spermine and subsequently spermidine were laborious and relied on classical biochemical techniques. The following is a summary of the likely experimental steps based on the publications of Rosenheim and his collaborators.

Experimental Protocol: Isolation of Spermine Phosphate from Semen (based on Rosenheim, 1924) [3][4][5][6][7]

-

Sample Preparation: Human semen was collected and allowed to stand, promoting the crystallization of spermine phosphate.

-

Initial Extraction: The semen was treated with an excess of alcohol to precipitate proteins and the spermine phosphate crystals.

-

Separation: The precipitate was collected and washed with cold water to remove soluble impurities.

-

Purification: The crude spermine phosphate was then repeatedly crystallized from hot water. The process involved dissolving the crystals in boiling water, followed by slow cooling to allow for the formation of purified crystals.

-

Characterization: The purified crystals were subjected to elemental analysis and melting point determination to confirm their identity and purity.

Experimental Protocol: Isolation of Spermidine from Animal Tissues (based on Dudley, Rosenheim, and Starling, 1927) [8][9]

-

Tissue Extraction: Minced animal tissue (e.g., pancreas or spleen) was extracted with a large volume of hot, acidified water. This step aimed to liberate the polyamines from their cellular associations.

-

Precipitation of Impurities: The aqueous extract was treated with reagents such as lead acetate (B1210297) to precipitate proteins and other interfering substances.

-

Fractional Crystallization: The filtrate, now enriched with polyamines, was further purified. This likely involved a series of precipitation and crystallization steps using different solvents and pH adjustments to separate spermidine from spermine and other components. A key step would have been the formation of picrate (B76445) salts, which have different solubilities, allowing for their separation.

-

Conversion to Hydrochloride Salt: The purified spermidine picrate was then converted to the more stable and water-soluble hydrochloride salt for further analysis.

-

Structural Analysis: The structure of spermidine was ultimately confirmed through a combination of elemental analysis, determination of its molecular weight, and chemical degradation studies.

Unraveling the Biosynthetic Pathway

Following the identification of spermidine, the next crucial step was to understand its origin within the cell. By the mid-20th century, researchers began to piece together the enzymatic pathway responsible for its synthesis. Two key enzymes were identified as the rate-limiting steps in this process: Ornithine Decarboxylase (ODC) and S-adenosylmethionine Decarboxylase (AdoMetDC).

Ornithine Decarboxylase (ODC): The Gateway Enzyme

Ornithine decarboxylase catalyzes the first committed step in polyamine biosynthesis: the decarboxylation of ornithine to produce putrescine.[1][10] This reaction is highly regulated and is a critical control point for cellular polyamine levels. Early studies on ODC revealed its dependence on the cofactor pyridoxal (B1214274) phosphate (PLP).[1][9]

S-adenosylmethionine Decarboxylase (AdoMetDC): The Aminopropyl Donor

S-adenosylmethionine decarboxylase is responsible for producing decarboxylated S-adenosylmethionine (dSAM), the donor of the aminopropyl group in the synthesis of spermidine and spermine.[5][7][8][11][12] Unlike many other decarboxylases, AdoMetDC utilizes a pyruvoyl group as its prosthetic group, which is generated through an autocatalytic cleavage of a proenzyme.[5][7][8][11][12]

The final step in spermidine synthesis involves the transfer of an aminopropyl group from dSAM to putrescine, a reaction catalyzed by spermidine synthase.

Diagram: Spermidine Biosynthesis Pathway

Caption: The enzymatic pathway for the biosynthesis of spermidine.

Early Insights into Biological Function

The ubiquitous presence of spermidine in living tissues hinted at its fundamental biological importance. Early research in the mid-20th century began to shed light on its roles, particularly in processes related to cell growth and proliferation.

Association with Rapidly Growing Tissues

A key observation was the elevated levels of spermidine in tissues undergoing rapid growth and proliferation. Studies on regenerating rat liver after partial hepatectomy revealed a significant increase in spermidine concentration, which correlated with the increased rate of RNA synthesis.[13][14][15][16] This led to the hypothesis that spermidine plays a crucial role in supporting the metabolic demands of cell division.

Table 1: Polyamine Concentrations in Rat Liver During Postnatal Development and Regeneration

| Age/Condition | Putrescine (µg/g wet weight) | Spermidine (µg/g wet weight) | Spermine (µg/g wet weight) | Reference |

| 1 day postnatal | 8.92 ± 0.98 | 121.92 ± 6.23 | 33.81 ± 3.04 | [13] |

| 3.5 months postnatal | 9.37 ± 0.98 | 53.34 ± 3.31 | 128.15 ± 6.62 | [13] |

| 6 months postnatal | 20.93 ± 1.15 | 56.32 ± 1.41 | 74.34 ± 1.12 | [13] |

| Regenerating Liver (16h post-hepatectomy) | - | ~10-fold increase in specific activity | - | [16] |

| Regenerating Liver (64h post-hepatectomy) | - | 3.6-fold increase in total content | Significant increase | [16] |

Interaction with Nucleic Acids and Role in Protein Synthesis

The polycationic nature of spermidine at physiological pH led to the early hypothesis that it interacts with negatively charged macromolecules such as nucleic acids. It was proposed that by binding to the phosphate backbone of DNA and RNA, spermidine could stabilize their structure and influence their function.

By the 1970s, evidence began to emerge supporting a more direct role for spermidine in protein synthesis. In vitro studies demonstrated that the presence of spermidine could increase the fidelity of protein synthesis.[1] It was also observed that depletion of spermidine in cultured cells led to a decrease in the amount of ribosomes in polyribosomes, indicating a disruption in protein synthesis. These findings suggested that spermidine was not merely a passive structural component but an active participant in the translational machinery.

Diagram: Early Hypothesized Mechanism of Spermidine Action in Cell Proliferation

Caption: A simplified model of the proposed role of spermidine in the 1970s.

Conclusion

The foundational discoveries of spermidine, from its initial isolation to the elucidation of its biosynthetic pathway and early functional roles, have provided the essential framework for decades of subsequent research. The pioneering work of scientists in the early to mid-20th century established spermidine as a key player in fundamental cellular processes. While our understanding of its mechanisms of action has evolved significantly, particularly with the discovery of its role in autophagy, the early history of spermidine research remains a testament to the power of meticulous biochemical investigation in uncovering the essential molecules of life. This historical perspective is invaluable for contemporary researchers seeking to further unravel the complex biology of this fascinating polyamine.

References

- 1. Fidelity of protein synthesis in vitro is increased in the presence of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Isolation of Spermine Phosphate from Semen and Testis. | Semantic Scholar [semanticscholar.org]

- 3. Notes on Spermine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Frontiers | Polyamines and Gut Microbiota [frontiersin.org]

- 6. The Isolation of Spermine Phosphate from Semen and Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Constitution and Synthesis of Spermidine, a Newly Discovered Base Isolated from Animal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Constitution and Synthesis of Spermidine, a Newly Discovered Base Isolated from Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of polyamines in the control of cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Isolation of Spermine Phosphate from Semen and Testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Effect of Spermidine on Biofilm Formation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mammalian polyamine metabolism and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polyamine biosynthesis and interconversion in rodent tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Decreased protein-synthetic activity is an early consequence of spermidine depletion in rat hepatoma tissue-culture cells - PMC [pmc.ncbi.nlm.nih.gov]

Spermidine Hydrochloride: A Technical Guide on its Impact on Cellular Proliferation and Aging

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Spermidine (B129725), a naturally occurring polyamine, is fundamentally involved in a multitude of cellular processes, including cell growth, differentiation, and macromolecular synthesis.[1][2] Its intracellular concentration declines with age, a phenomenon linked to the progression of various age-related diseases.[1][3] Exogenous supplementation with spermidine hydrochloride has been demonstrated to extend lifespan and healthspan across multiple species, from yeast to mice.[1][3] This technical guide provides an in-depth review of the molecular mechanisms through which spermidine modulates cellular aging and proliferation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to support further research and development in this field.

Core Mechanisms in Cellular Aging

Spermidine's anti-aging effects are multifactorial, primarily revolving around the induction of autophagy, modulation of key signaling pathways, epigenetic regulation, and reduction of inflammation and oxidative stress.[3][4]

Autophagy Induction

The principal mechanism underlying spermidine's anti-aging properties is its potent ability to induce autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates.[1][2] Spermidine promotes autophagy primarily by inhibiting the activity of several acetyltransferases, most notably EP300.[1][5] This inhibition leads to the deacetylation of key autophagy-related proteins, which in turn activates the autophagic flux.[6][7] This process is crucial for maintaining cellular homeostasis and has been causally linked to the longevity-promoting effects of spermidine.[1][8]

Modulation of Key Signaling Pathways

Spermidine interacts with several critical signaling networks that regulate aging and metabolism.

-

AMPK/mTOR Pathway: Spermidine activates AMP-activated protein kinase (AMPK), a central energy sensor in the cell.[6][9] Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[10][11] This AMPK-mediated inhibition of mTOR signaling is a crucial step in spermidine-induced autophagy.[9][10] Downstream of this pathway, spermidine can also promote the activation of transcription factors like FOXO3a, which are involved in stress resistance and longevity.[9]

-

SIRT1/PGC-1α Pathway: Spermidine has been shown to stimulate mitochondrial biogenesis through the Sirtuin-1 (SIRT1)/peroxisome proliferator-activated receptor gamma coactivator alpha (PGC-1α) pathway.[3][12] This enhances mitochondrial function, a critical factor in combating age-related decline.[6][12]

// Nodes SPD [label="Spermidine HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EP300 [label="EP300\n(Acetyltransferase)", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy Induction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#34A853", fontcolor="#FFFFFF"]; FOXO3a [label="FOXO3a", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nBiogenesis & Function", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Aging [label="Cellular Aging\n↓", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prolif [label="Cellular Proliferation\n(Context-Dependent)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SPD -> EP300 [arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; SPD -> AMPK [arrowhead=normal, label="Activates", fontcolor="#5F6368"]; EP300 -> Autophagy [arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; AMPK -> mTOR [arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; AMPK -> FOXO3a [arrowhead=normal, label="Activates", fontcolor="#5F6368"]; mTOR -> Autophagy [arrowhead=tee, label="Inhibits", fontcolor="#5F6368"]; Autophagy -> Aging; SIRT1 -> Mito; FOXO3a -> Aging; SPD -> SIRT1 [arrowhead=normal, label="Activates", fontcolor="#5F6368"]; SPD -> Prolif [style=dashed]; } enddot Caption: Core signaling pathways modulated by spermidine to combat cellular aging.

Epigenetic Regulation

Spermidine influences the epigenetic landscape by inhibiting histone acetyltransferases (HATs).[3] This leads to histone hypoacetylation, which can alter gene expression profiles associated with aging.[3] By reducing the activity of HATs, spermidine contributes to a cellular state that mimics caloric restriction, a well-known longevity intervention.[2][3]

Anti-Inflammatory and Antioxidant Effects

Chronic, low-grade inflammation ("inflammaging") is a hallmark of the aging process.[3] Spermidine exerts anti-inflammatory effects by inhibiting the accumulation of reactive oxygen species (ROS) and suppressing pro-inflammatory signaling pathways, such as NF-κB.[3] It has been shown to decrease the expression of inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] This reduction in oxidative stress and inflammation helps preserve cellular function and delay senescence.[6][9][13]

Effects on Cellular Proliferation

The effect of spermidine on cellular proliferation is complex and highly context-dependent, varying with cell type and concentration.

-

Biphasic Role: Polyamines are essential for cell division and growth.[2][14] Small, physiological amounts of spermidine are necessary to sustain the normal cell cycle, and its absence can lead to growth arrest, often in the G1 phase.[3] However, at higher, supra-physiological concentrations, spermidine can be inhibitory or even cytotoxic, an effect that is being explored for its anticancer potential.[15][16][17][18]

-

Cell Cycle Modulation: Spermidine plays a causative role in modulating the cell cycle.[3] It can enhance the proportion of cells in the S phase and maintain mitochondrial membrane potential, thereby improving the health of proliferating cells.[3]

// Nodes Concentration [label="Spermidine HCl\nConcentration", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Low [label="Physiological\n(e.g., 1-10 µM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; High [label="Supra-physiological\n(e.g., >16 µM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Support [label="Supports Cell Cycle\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibit [label="Inhibits Proliferation\n/ Cytotoxic", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Concentration -> Low [arrowhead=normal]; Concentration -> High [arrowhead=normal]; Low -> Support [arrowhead=normal]; High -> Inhibit [arrowhead=normal]; } enddot Caption: Logical relationship of spermidine concentration and its effect on proliferation.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of spermidine.

Table 1: Effects of Spermidine on Cellular Proliferation & Viability

| Cell Type | Spermidine Conc. | Treatment Duration | Observed Effect | Reference |

| IPEC-J2 (Porcine Enterocytes) | 8 µM | 48-72 h | Significant increase in cell number. | [15][19] |

| IPEC-J2 (Porcine Enterocytes) | > 16 µM | 24-96 h | Significant decrease in cell number. | [15][19] |

| C2C12 (Murine Myoblasts) | 10 µM | 24 h | Dose-dependent toxic effect observed. | [16] |

| GT1-7 (Neuronal Cells) | 1 µM, 10 µM | 8 h | Improved cellular viability compared to control. | [20] |

| HCT116 (Colon Cancer Cells) | 20 µM - 1 mM | N/A | Varied effects from enhanced proliferation to cytotoxicity reported. | [21] |

Table 2: Effects of Spermidine on Aging and Senescence Markers

| Model System | Spermidine Conc. / Dose | Treatment Duration | Observed Effect | Reference |

| hUCMSCs (Human Stem Cells) | 10 µM | 24 h (pre-treatment) | Reduced H₂O₂-induced senescent population from 72.8% to 51.8%. | [13] |

| D-gal-induced Aging Rats | 5 mg/kg/day | 42 days | Attenuated decrease in serum SOD activity. | [9][22] |

| iPSC-derived Neurons (Aged) | 0.1 - 2 µM | 48 h | Dose-dependent reduction in mitochondrial ROS levels. | [6] |

| PC12 & Cortical Neurons | 1 mM | Pre-treatment | Attenuated staurosporine-induced cell injury and caspase-3 activation. | [8] |

| H₂O₂-treated Cardiomyocytes | N/A | N/A | Increased expression of SIRT1, PGC-1α, NRF1/2, and TFAM. | [12] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in spermidine research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To detect senescent cells, which exhibit increased lysosomal β-galactosidase activity at pH 6.0.

Methodology:

-

Cell Seeding: Plate cells in a 6-well plate and culture until they reach the desired confluency or experimental endpoint following spermidine treatment.

-

Fixation: Aspirate culture medium and wash cells twice with 1X Phosphate-Buffered Saline (PBS). Fix cells with 1 mL of 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Washing: Wash cells three times with 1X PBS for 5 minutes each.

-

Staining: Prepare the SA-β-gal staining solution (40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂, 1 mg/mL X-gal). Add 1 mL of staining solution to each well.

-

Incubation: Incubate the plate at 37°C without CO₂ for 12-24 hours. Protect from light. Check for the development of a blue color under a microscope.

-

Analysis: Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.[9][13]

Protocol: Cell Proliferation Assay (CCK-8 / WST-1)

Objective: To quantify cell viability and proliferation based on the metabolic activity of the cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 x 10⁵ cells per well and allow them to adhere overnight.[15]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16, 32, 64 µM).[15]

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or WST-1 reagent to each well.[20]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Autophagy Flux Assay (Western Blot for LC3-II)

Objective: To measure the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation.

Methodology:

-

Cell Culture and Treatment: Culture cells to ~70% confluency. Treat with spermidine for a specified duration (e.g., 8 hours).[20] For a true flux measurement, a parallel set of wells should be co-treated with an autophagy inhibitor like Bafilomycin A1 (e.g., 400 nM) for the final 4 hours of the spermidine treatment.[20]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting: Separate 20-40 µg of protein per lane on a 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signals using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities. Autophagic flux is indicated by a significant increase in the LC3-II/LC3-I ratio and a decrease in p62 levels. The accumulation of LC3-II in the presence of Bafilomycin A1 compared to its absence confirms active flux.

// Nodes Start [label="Seed Cells\n(e.g., hUCMSCs)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with Spermidine HCl\n(e.g., 10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Induce Senescence\n(e.g., H₂O₂ or Replicative)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells at Endpoint", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Analysis Paths Analysis [label="Analysis", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SA_Beta_Gal [label="SA-β-gal Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; Western [label="Western Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; Flow [label="Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Analysis Targets SA_Result [label="Quantify % Senescent Cells", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; WB_Result [label="Analyze p16, p21, p53 levels", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Flow_Result [label="Cell Cycle Profile (PI Staining)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treat; Treat -> Induce; Induce -> Harvest; Harvest -> Analysis; Analysis -> SA_Beta_Gal; Analysis -> Western; Analysis -> Flow; SA_Beta_Gal -> SA_Result; Western -> WB_Result; Flow -> Flow_Result; } enddot Caption: Experimental workflow for assessing the anti-senescence effects of spermidine.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of a cell population in different phases of the cell cycle (G0/G1, S, G2/M).[23]

Methodology:

-

Cell Preparation: Harvest cells (including supernatant for non-adherent cells) after spermidine treatment. Wash once with cold PBS.

-

Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubation: Incubate on ice or at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).[24]

-

Final Incubation: Incubate at room temperature for 30 minutes in the dark.

-

Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a blue or green laser and collecting the fluorescence signal in the red channel.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle.

Disclaimer: This document is intended for informational purposes for a scientific audience. All laboratory procedures should be conducted in accordance with institutional safety guidelines and regulations.

References

- 1. Spermidine: a physiological autophagy inducer acting as an anti-aging vitamin in humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermidine – Unlocking the secrets of cellular aging and longevity - biocrates life sciences gmbh [biocrates.com]

- 3. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. Spermidine induces autophagy by inhibiting the acetyltransferase EP300 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spermidine Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons [mdpi.com]

- 7. rupress.org [rupress.org]

- 8. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spermidine coupled with exercise rescues skeletal muscle atrophy from D-gal-induced aging rats through enhanced autophagy and reduced apoptosis via AMPK-FOXO3a signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spermidine-enhanced autophagic flux improves cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spermidine alleviates cardiac aging by improving mitochondrial biogenesis and function | Aging [aging-us.com]

- 13. Spermidine Retarded the Senescence of Multipotent Mesenchymal Stromal Cells In Vitro and In Vivo through SIRT3-Mediated Antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Depletion of cellular polyamines, spermidine and spermine, causes a total arrest in translation and growth in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms [frontiersin.org]

- 18. The effect of spermidine and spermine on proliferation in vitro of fibroblasts from normal and cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 24. cancer.wisc.edu [cancer.wisc.edu]

The Role of Spermidine Hydrochloride in Regulating Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermidine (B129725), a naturally occurring polyamine, is a critical regulator of cellular homeostasis with profound implications for health and longevity. Its hydrochloride salt is a stable and soluble form widely utilized in research. This technical guide provides an in-depth overview of the molecular mechanisms through which spermidine hydrochloride maintains cellular equilibrium, with a primary focus on its role in inducing autophagy. We will explore the key signaling pathways involved, including the inhibition of the acetyltransferase EP300 and the modulation of the AMPK/mTOR axis. This document also provides detailed experimental protocols for key assays and presents quantitative data from seminal studies in a structured format to facilitate understanding and future research.

Introduction

Cellular homeostasis is the intricate process by which cells maintain a stable internal environment in the face of external and internal stressors. A decline in the efficiency of homeostatic mechanisms is a hallmark of aging and a contributing factor to a plethora of age-related diseases. Spermidine is a ubiquitous polyamine that has emerged as a potent pro-longevity molecule due to its ability to enhance cellular housekeeping processes.[1][2] Endogenous levels of spermidine decline with age, and supplementation has been shown to extend lifespan and healthspan in various model organisms.[1][2] this compound is the preferred form for research applications due to its enhanced stability and solubility.[3] This guide will delve into the core mechanisms of this compound's action, providing a technical resource for researchers in academia and industry.

Core Mechanisms of Action: Induction of Autophagy

The primary mechanism by which this compound exerts its cytoprotective effects is through the induction of autophagy, a catabolic process that involves the degradation of cellular components via lysosomes.[1][4] This "self-eating" process is essential for removing damaged organelles, misfolded proteins, and invading pathogens, thereby maintaining cellular quality control.[5] Spermidine has been demonstrated to induce autophagy in a wide range of organisms, from yeast to humans.[4][6]

Inhibition of Acetyltransferase EP300

A key molecular target of spermidine is the histone acetyltransferase EP300 (also known as p300).[7][8] EP300 is a negative regulator of autophagy that acetylates several core autophagy proteins, thereby inhibiting their function.[7][8] Spermidine acts as a competitive inhibitor of EP300, leading to the deacetylation of these autophagy-related proteins and the subsequent activation of autophagic flux.[7][9] This inhibition of EP300 appears to be a central and conserved mechanism of spermidine-induced autophagy.[8][10]

Modulation of AMPK and mTOR Signaling Pathways

Spermidine also influences two master regulators of cellular metabolism and growth: AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR).

-

AMPK Activation: Spermidine has been shown to activate AMPK, a cellular energy sensor.[11][12] Activated AMPK promotes catabolic processes like autophagy to restore cellular energy levels.[13]

-

mTOR Inhibition: The mTOR signaling pathway is a central inhibitor of autophagy.[9] Spermidine treatment can lead to the inhibition of mTORC1, a key complex in the mTOR pathway, further promoting the initiation of autophagy.[14][15] The activation of AMPK by spermidine can contribute to the inhibition of mTOR, creating a synergistic effect on autophagy induction.[13]

Signaling Pathways

The interplay between spermidine, EP300, AMPK, and mTOR forms a complex signaling network that converges on the activation of autophagy.

Quantitative Data

The effects of spermidine on lifespan and key cellular markers have been quantified in numerous studies. The following tables summarize some of these findings.

Table 1: Effect of Spermidine Supplementation on Lifespan in Model Organisms

| Model Organism | Spermidine Concentration | Route of Administration | Observed Effect on Lifespan | Reference |

| Saccharomyces cerevisiae (Yeast) | 4 mM | In culture media | Extended chronological lifespan up to 4-fold | [16] |

| Drosophila melanogaster (Fruit Fly) | 1 mM - 5 mM | In food medium | Increased mean lifespan by up to 30% | [17] |

| Caenorhabditis elegans (Worm) | 0.2 mM - 5 mM | In culture media | Extended lifespan by up to 15-36% | [17] |

| Mus musculus (Mouse) | 3 mM | In drinking water | Extended median lifespan by ~10% | [18] |

Table 2: Quantitative Effects of Spermidine on Cellular Markers

| Cell/Tissue Type | Treatment | Protein/Marker | Change | Reference |

| Neonatal Rat Cardiomyocytes | Angiotensin II + 1000 µM Spermidine | p-AMPK/AMPK | Increased | [19] |

| Neonatal Rat Cardiomyocytes | Angiotensin II + 1000 µM Spermidine | p-mTOR/mTOR | Decreased | [19] |

| Human U2OS cells | 100 µM Spermidine | LC3-II levels | Increased | [10] |

| D-gal-induced aging rats | Spermidine + Exercise | Beclin1 | Increased | [3] |

| D-gal-induced aging rats | Spermidine + Exercise | LC3-II/LC3-I ratio | Increased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Measuring Autophagic Flux by LC3-II Western Blotting

This protocol is a widely accepted method for monitoring autophagy. It relies on the conversion of LC3-I to LC3-II, which is recruited to autophagosome membranes. An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in autophagosome degradation. To distinguish between these possibilities, a lysosomal inhibitor like Bafilomycin A1 is used to assess autophagic flux.

Materials:

-

Cell culture reagents

-

This compound

-

Bafilomycin A1 (or Chloroquine)

-

RIPA buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (e.g., rabbit anti-LC3)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle-treated controls.

-

For autophagic flux analysis, treat a parallel set of cells with spermidine in the presence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of the spermidine treatment.[11]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins on a 15% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-